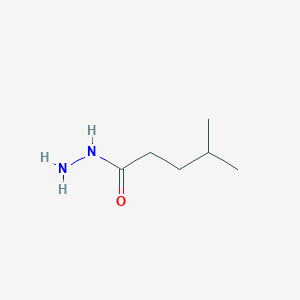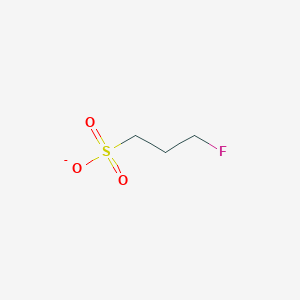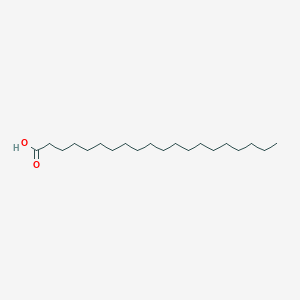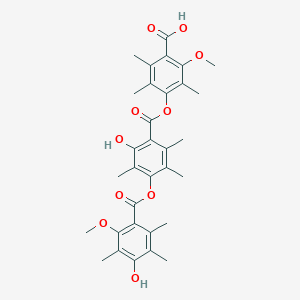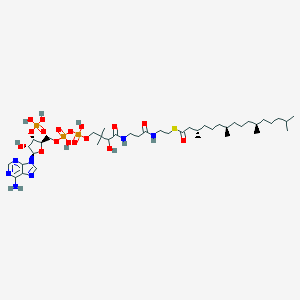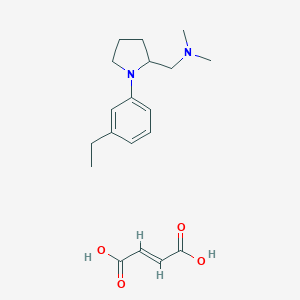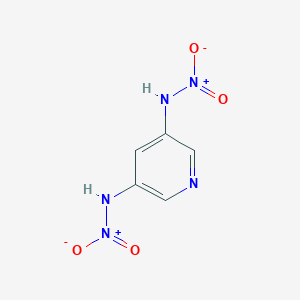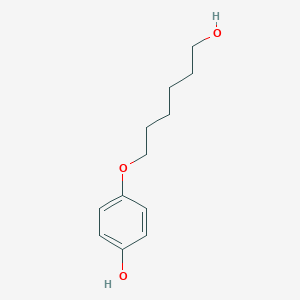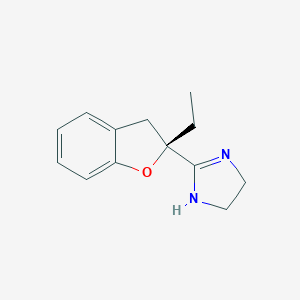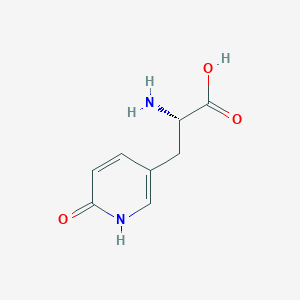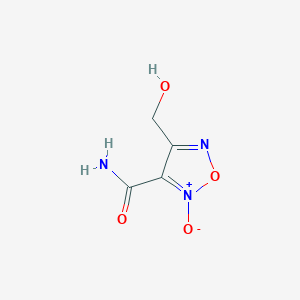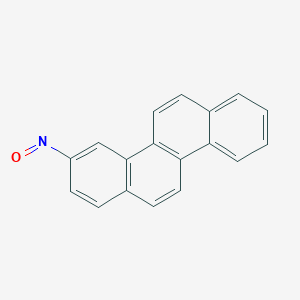
3-Nitrosochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrosochrysene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer.
Mechanism Of Action
The mechanism of action of 3-Nitrosochrysene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer development.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Nitrosochrysene include DNA damage, oxidative stress, inflammation, and cell death. These effects can lead to the development of cancer and other diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Nitrosochrysene in lab experiments is its ability to induce DNA damage and cancer development, which can be useful for studying the mechanism of action of other 3-Nitrosochrysene and developing new cancer treatments. However, one limitation of using 3-Nitrosochrysene is its toxicity, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 3-Nitrosochrysene. One direction is to investigate its role in specific types of cancer, such as lung cancer and breast cancer. Another direction is to develop new treatments that target the DNA adducts formed by 3-Nitrosochrysene. Additionally, future research could focus on the development of safer and more effective methods for synthesizing and working with 3-Nitrosochrysene in the lab.
Conclusion:
In conclusion, 3-Nitrosochrysene is a potent mutagen and carcinogen that has been extensively studied for its ability to cause DNA damage and promote the development of cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-Nitrosochrysene could lead to a better understanding of its role in cancer development and the development of new cancer treatments.
Synthesis Methods
The synthesis of 3-Nitrosochrysene involves the reaction of chrysene with nitrous acid. This reaction results in the formation of 3-Nitrosochrysene, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-Nitrosochrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been used in various scientific research studies to investigate its role in DNA damage and cancer development. Additionally, 3-Nitrosochrysene has been used as a model compound to study the mechanism of action of other 3-Nitrosochrysene.
properties
CAS RN |
150473-03-3 |
|---|---|
Product Name |
3-Nitrosochrysene |
Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
3-nitrosochrysene |
InChI |
InChI=1S/C18H11NO/c20-19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H |
InChI Key |
CQZZESXMYMNTMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)N=O |
Other CAS RN |
150473-03-3 |
synonyms |
3-nitrosochrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
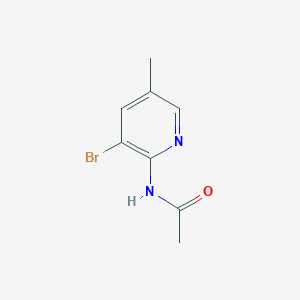
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
